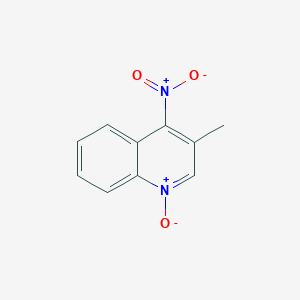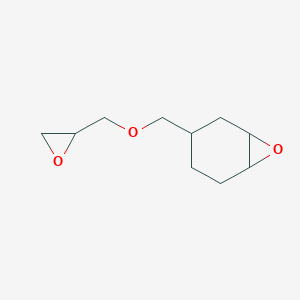
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 1.0)heptane, 3-((oxiranylmethoxy)methyl)-.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the epoxide group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. However, it has been shown to be relatively non-toxic in animal studies, indicating its potential for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is its high yield in synthesis. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. One area of interest is in the development of new synthetic methods for the compound, which could improve its yield and make it more accessible for use in various applications. Additionally, further studies on the compound's mechanism of action could provide insights into its potential use in organic synthesis and other fields. Finally, research on the compound's toxicity and safety profile could help to determine its potential for use in various applications.
Synthesemethoden
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- involves the reaction of 3-chloro-1,2-epoxypropane with 2,5-dihydrofuran in the presence of a strong base. This reaction results in the formation of the desired compound with a yield of around 60%.
Eigenschaften
CAS-Nummer |
10578-42-4 |
|---|---|
Produktname |
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-(oxiran-2-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-9-10(13-9)3-7(1)4-11-5-8-6-12-8/h7-10H,1-6H2 |
InChI-Schlüssel |
BOICCJPODWMTEY-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CO3 |
Kanonische SMILES |
C1CC2C(O2)CC1COCC3CO3 |
Synonyme |
BA42'581 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



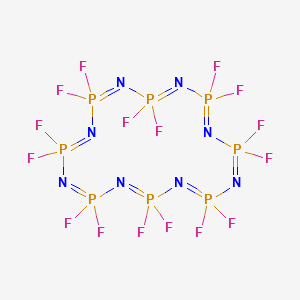
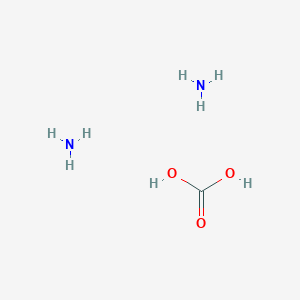
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
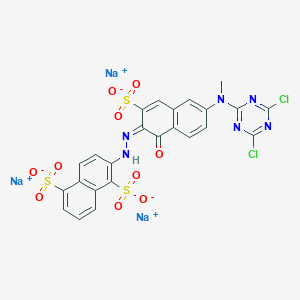
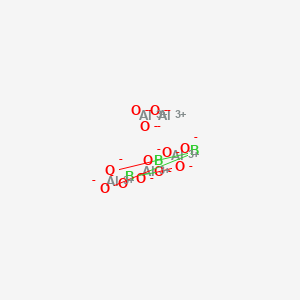
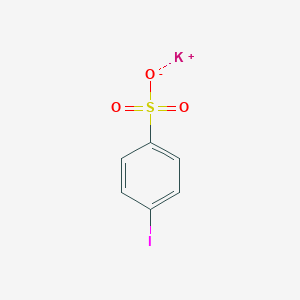
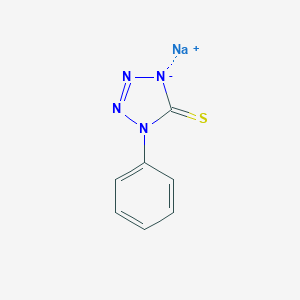
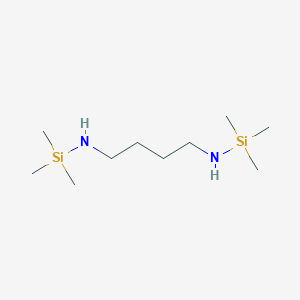
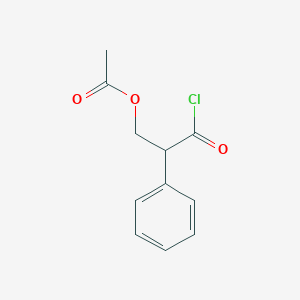
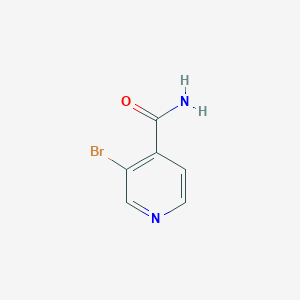
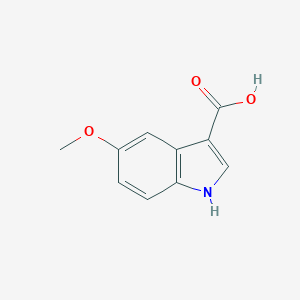
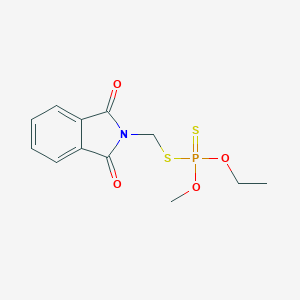
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
